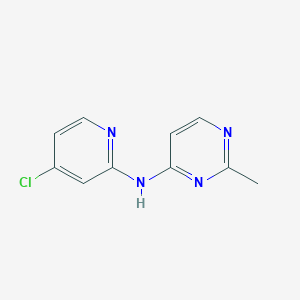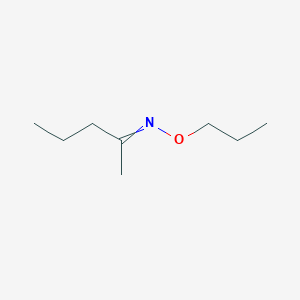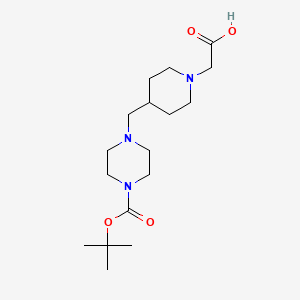
Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group substituted with a 3,4-dimethoxyphenylethyl group and an additional methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- typically involves the reaction of 3,4-dimethoxyphenylethylamine with a suitable phenol derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens or nitro groups for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
科学研究应用
Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- include:
Phenol, 3,4-dimethoxy-: A phenol derivative with two methoxy groups at the 3 and 4 positions.
Phenol, 3,4-dimethyl-: A phenol derivative with two methyl groups at the 3 and 4 positions.
Uniqueness
Phenol, 5-(2-(3,4-dimethoxyphenyl)ethyl)-2-methoxy- is unique due to the presence of the 3,4-dimethoxyphenylethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its specific applications and potential effects.
属性
CAS 编号 |
63367-99-7 |
|---|---|
分子式 |
C17H20O4 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
5-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O4/c1-19-15-8-6-12(10-14(15)18)4-5-13-7-9-16(20-2)17(11-13)21-3/h6-11,18H,4-5H2,1-3H3 |
InChI 键 |
UPOANTHMCQBWOE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


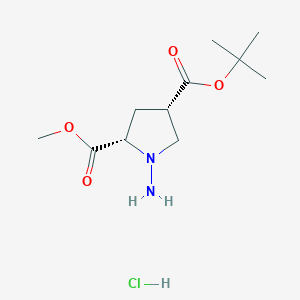
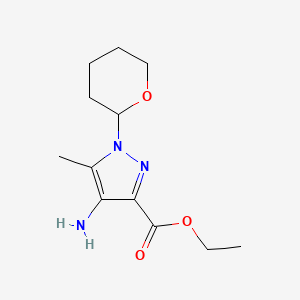
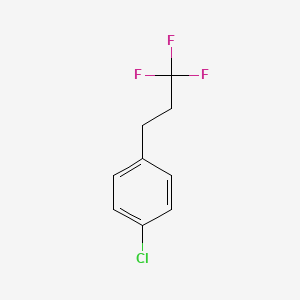
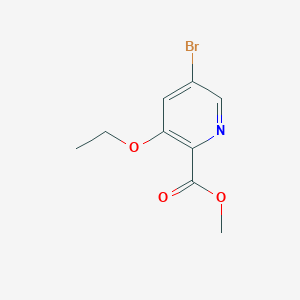
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
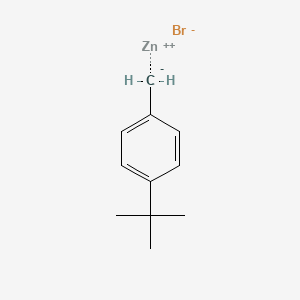
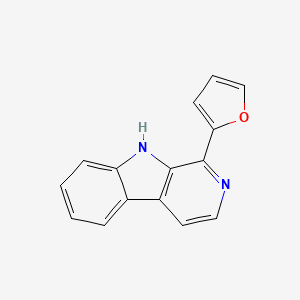

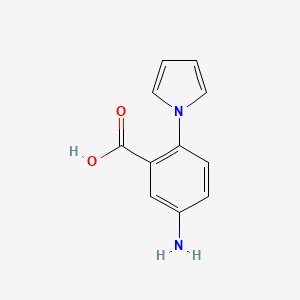
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
